![molecular formula C18H17NO2 B2668523 1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene CAS No. 383148-75-2](/img/structure/B2668523.png)
1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene
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Overview
Description
Scientific Research Applications
Synthesis and Medicinal Applications
- Synthetic Methodologies: A study detailed the synthesis of 11C-labeled methylbenzoates using Pd(0)-mediated rapid cross-coupling reactions, which are crucial for creating radiolabeled compounds for PET imaging and medicinal applications (Takashima-Hirano et al., 2012). This method could be applicable for synthesizing compounds with similar structures, indicating its relevance in drug discovery and diagnostic research.
Catalytic Systems and Asymmetric Synthesis
- Asymmetric Hydrogenation: Research on air-stable P-chiral dihydrobenzooxaphosphole oxazoline ligands used in iridium-catalyzed asymmetric hydrogenation demonstrated high enantioselectivities, which are significant for producing chiral molecules (Qu et al., 2014). This highlights the compound's potential in stereoselective synthesis, a key area in pharmaceutical manufacturing.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-9-11-15(12-10-13)18(20)21-19-17-8-4-6-14-5-2-3-7-16(14)17/h2-3,5,7,9-12H,4,6,8H2,1H3/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVQMPQKETVJOU-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/2\CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene |
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